

The Hydrophilic Nature of S-acetyl-PEG4-alcohol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *S-acetyl-PEG4-alcohol*

Cat. No.: *B610650*

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For Researchers, Scientists, and Drug Development Professionals

S-acetyl-PEG4-alcohol is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation and drug delivery. Its structure, featuring a tetraethylene glycol (PEG4) chain, imparts crucial hydrophilic properties that are leveraged to enhance the aqueous solubility and pharmacokinetic profiles of conjugated molecules. This technical guide delves into the core aspects of **S-acetyl-PEG4-alcohol**'s hydrophilicity, presenting quantitative data, experimental methodologies, and visual workflows to provide a comprehensive understanding for researchers and drug development professionals.

The hydrophilic character of **S-acetyl-PEG4-alcohol** is primarily attributed to the repeating ethylene glycol units. These units possess ether oxygen atoms that can form hydrogen bonds with water molecules, effectively creating a hydration shell around the molecule and any molecule it is attached to. This property is particularly valuable in the development of therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it can overcome the poor solubility of hydrophobic drug payloads or targeting ligands.

Physicochemical Properties and Hydrophilicity Indicators

The hydrophilicity of a molecule can be quantitatively assessed through various physicochemical parameters. Below is a summary of the key properties of **S-acetyl-PEG4-**

alcohol that underscore its hydrophilic nature.

Property	Value	Interpretation
Molecular Formula	C10H20O5S	Indicates a significant proportion of oxygen atoms relative to carbon, contributing to polarity.
Molecular Weight	252.33 g/mol	A relatively small molecule, allowing for precise control in bioconjugation.
Calculated LogP	-0.5	A negative LogP value signifies a higher affinity for the aqueous phase over the lipid phase, indicating hydrophilicity.
Water Solubility	High (exact value not specified in literature)	The PEG4 chain confers high aqueous solubility, a key feature for its applications.
Solubility in Organic Solvents	Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and chlorinated solvents (e.g., Dichloromethane).	Demonstrates versatility for use in various reaction conditions.

Experimental Protocols: Bioconjugation Workflow

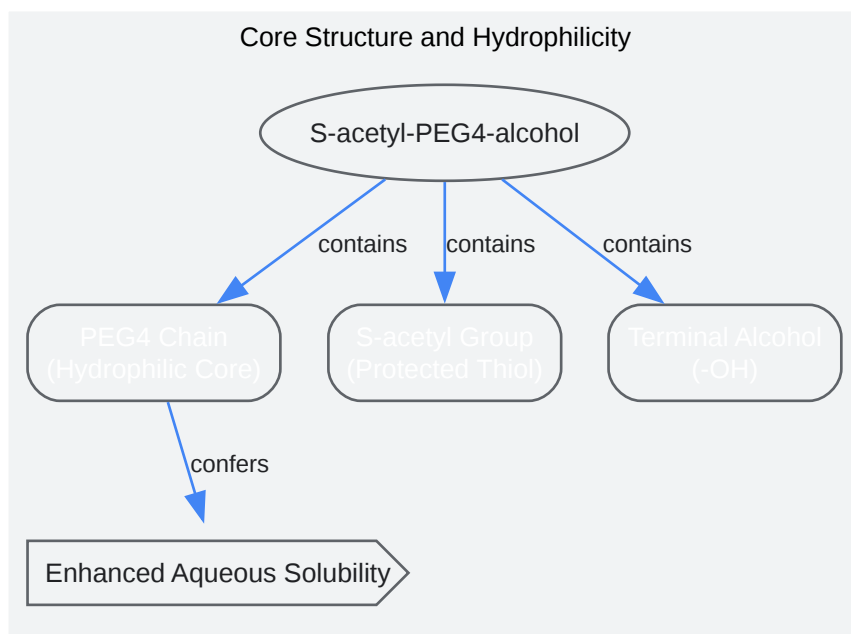
The hydrophilicity of **S-acetyl-PEG4-alcohol** is a critical attribute that facilitates its use in aqueous buffer systems for bioconjugation. The following table outlines a typical experimental workflow for the deprotection of the S-acetyl group and subsequent conjugation to a target molecule, a process that relies on the aqueous solubility of the linker.

Step	Procedure	Key Considerations
1. Deprotection of S-acetyl Group	Dissolve S-acetyl-PEG4-alcohol in a degassed aqueous buffer (e.g., phosphate-buffered saline, pH 7.2-7.5). Add a solution of hydroxylamine hydrochloride to a final concentration of 20-50 mM. Incubate the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).	The use of degassed buffers and an inert atmosphere is crucial to prevent the oxidation of the newly formed thiol group.
2. Purification of Thiol-PEG4-alcohol (Optional)	Immediately purify the deprotected linker using a desalting column equilibrated with a degassed buffer. This step removes excess deprotection reagents.	The purified thiol-linker is prone to oxidation and should be used immediately in the next step.
3. Conjugation to a Maleimide-activated Molecule	Add the freshly prepared Thiol-PEG4-alcohol solution to a solution of the maleimide-functionalized target molecule in a suitable buffer. A 1.5 to 5-fold molar excess of the thiol-PEG linker is often used. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.	The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.
4. Purification of the Conjugate	Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or	The choice of purification method will depend on the properties of the final conjugate.

reversed-phase HPLC, to
remove unreacted linker and
target molecule.

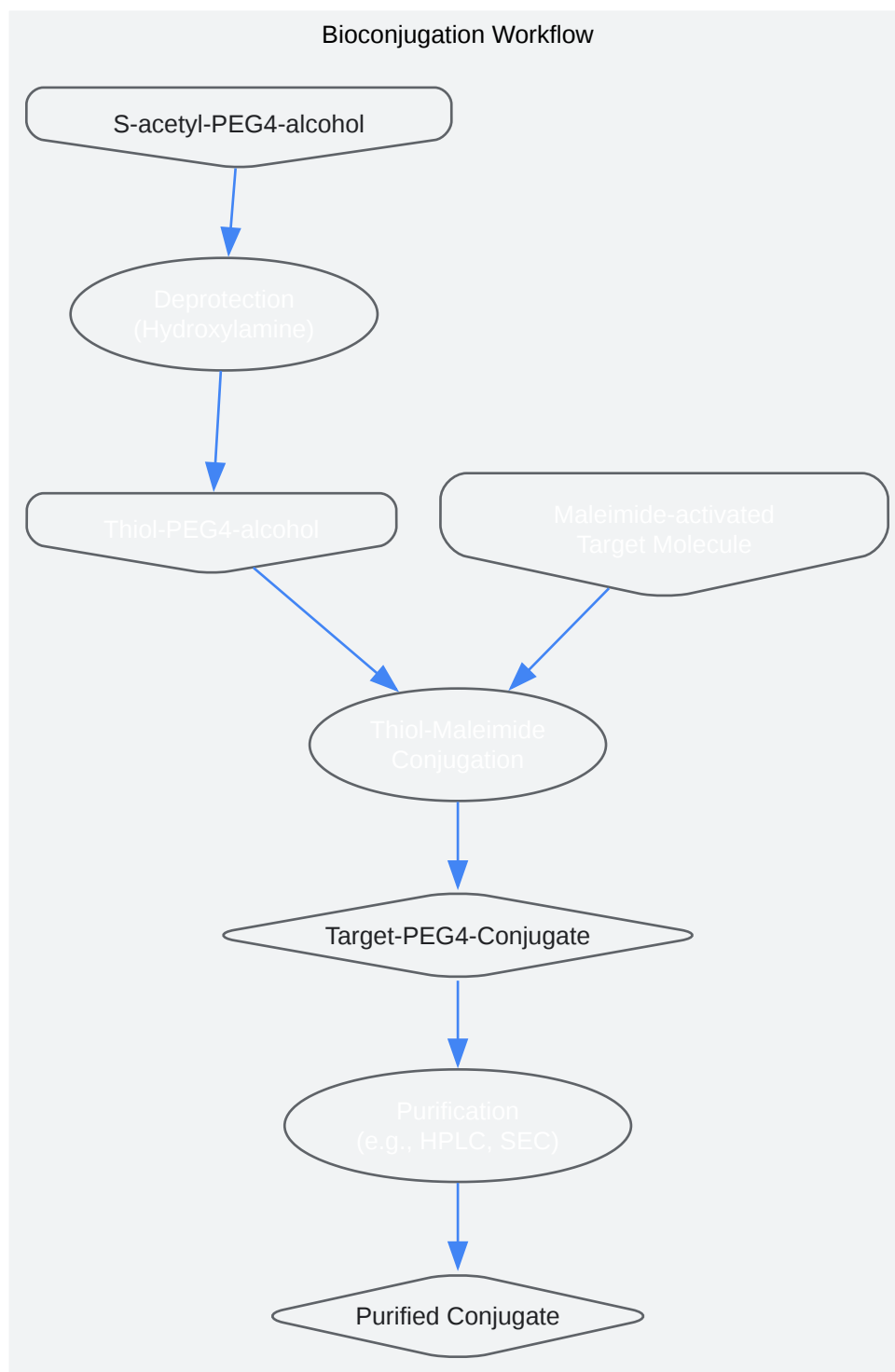
Visualizing the Role and Workflow of S-acetyl-PEG4-alcohol

Diagrams created using Graphviz provide a clear visual representation of the relationships and processes involving **S-acetyl-PEG4-alcohol**.



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Structure-Hydrophilicity Relationship



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Experimental Workflow for Bioconjugation

In conclusion, the inherent hydrophilicity of the PEG4 chain in **S-acetyl-PEG4-alcohol** is a cornerstone of its utility in modern drug development and bioconjugation. This property not only ensures its workability in aqueous environments but also imparts favorable physicochemical characteristics to the molecules it modifies, ultimately contributing to the development of more effective and safer therapeutics.

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